1-(2,2,2-Trifluoroethyl)piperazin-2-one hydrochloride

Lipophilicity CNS drug design Physicochemical property optimization

1-(2,2,2-Trifluoroethyl)piperazin-2-one hydrochloride (CAS 2098114-26-0, molecular formula C₆H₁₀ClF₃N₂O, molecular weight 218.60 g/mol) is a heterocyclic building block combining the piperazin-2-one core scaffold—a privileged structure in medicinal chemistry for peptidomimetic and kinase inhibitor design—with a 2,2,2-trifluoroethyl N-substituent. The hydrochloride salt form enhances solid-state stability and aqueous handling relative to the free base (CAS 907972-20-7, MW 182.14).

Molecular Formula C6H10ClF3N2O
Molecular Weight 218.6 g/mol
CAS No. 2098114-26-0
Cat. No. B1531453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2,2-Trifluoroethyl)piperazin-2-one hydrochloride
CAS2098114-26-0
Molecular FormulaC6H10ClF3N2O
Molecular Weight218.6 g/mol
Structural Identifiers
SMILESC1CN(C(=O)CN1)CC(F)(F)F.Cl
InChIInChI=1S/C6H9F3N2O.ClH/c7-6(8,9)4-11-2-1-10-3-5(11)12;/h10H,1-4H2;1H
InChIKeyWSRRTWDKDJKSSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,2,2-Trifluoroethyl)piperazin-2-one Hydrochloride (CAS 2098114-26-0): A Fluorinated Piperazinone Building Block for CNS-Focused Drug Discovery and Kinase Inhibitor Design


1-(2,2,2-Trifluoroethyl)piperazin-2-one hydrochloride (CAS 2098114-26-0, molecular formula C₆H₁₀ClF₃N₂O, molecular weight 218.60 g/mol) is a heterocyclic building block combining the piperazin-2-one core scaffold—a privileged structure in medicinal chemistry for peptidomimetic and kinase inhibitor design—with a 2,2,2-trifluoroethyl N-substituent . The hydrochloride salt form enhances solid-state stability and aqueous handling relative to the free base (CAS 907972-20-7, MW 182.14) . The trifluoroethyl group confers increased lipophilicity (LogP -0.29) and metabolic stability compared to unsubstituted piperazin-2-one (LogP -2.19), while the piperazin-2-one carbonyl provides a hydrogen-bond acceptor motif absent in simple piperazine analogs . This compound serves as a versatile intermediate in the synthesis of CNS-active agents and kinase-targeted therapeutics .

Why Generic Piperazinone or Piperazine Building Blocks Cannot Replace 1-(2,2,2-Trifluoroethyl)piperazin-2-one Hydrochloride in Drug Discovery Programs


Substituting 1-(2,2,2-trifluoroethyl)piperazin-2-one hydrochloride with unsubstituted piperazin-2-one (LogP -2.19) or simple trifluoroethyl-piperazine (LogP +0.61) introduces a fundamentally different lipophilicity and hydrogen-bonding profile that alters pharmacokinetic behavior, target engagement, and synthetic tractability . The trifluoroethyl group's strong electron-withdrawing effect reduces the piperazinone ring pKa to approximately 7.36, modulating ionization state at physiological pH in a manner distinct from non-fluorinated or piperazine-only analogs . Furthermore, the hydrochloride salt provides consistent batch-to-batch solid-state properties (purity ≥97%, defined melting behavior) that the hygroscopic free base or alternative salt forms cannot guarantee—directly impacting reproducibility in parallel medicinal chemistry workflows and scale-up campaigns . Generic substitution without accounting for these physicochemical differences risks failed solubility, altered metabolic profiles, or incompatible downstream coupling chemistry .

Quantitative Differentiation Evidence for 1-(2,2,2-Trifluoroethyl)piperazin-2-one Hydrochloride: Head-to-Head Physicochemical and Procurement-Relevant Comparisons


LogP Shift of +1.90 Units Versus Unsubstituted Piperazin-2-one Drives CNS Multiparameter Optimization (MPO) Compliance

The target compound as the free base exhibits a LogP of approximately -0.29 (measured value reported by Fluorochem for the HCl salt; the free base LogP is estimated at -0.25 based on the (3S)-isomer data [1]), versus -2.19 for unsubstituted piperazin-2-one . This represents a ΔLogP of +1.90 units, moving the compound from the highly polar (undesirable for passive membrane permeability) range into the moderately lipophilic window preferred for CNS drug candidates. The trifluoroethyl substituent also increases the fraction of sp³-hybridized carbons (Fsp3 = 0.833, directly reported by Fluorochem ), which correlates with improved clinical success rates in drug development [2].

Lipophilicity CNS drug design Physicochemical property optimization Metabolic stability

Hydrochloride Salt Form Provides Defined Solid-State Handling Advantages Over the Hygroscopic Free Base

The hydrochloride salt (CAS 2098114-26-0) offers defined storage conditions (2-8°C, sealed, moisture-protected ) and consistent purity specifications (97% from Fluorochem , 98% from Bidepharm with batch-specific QC including NMR, HPLC, and GC ). In contrast, the free base form (CAS 907972-20-7) is typically offered at 95% purity by multiple vendors and is reported to be hygroscopic, requiring inert atmosphere storage. The hydrochloride salt exhibits a molecular weight of 218.60 g/mol, providing 1.20× mass equivalency versus the free base (182.14 g/mol) for stoichiometric calculations in synthesis workflows .

Salt selection Solid-state stability Formulation enablement Reproducibility

Piperazin-2-one Carbonyl Confers Dual Hydrogen-Bond Acceptor Capacity Absent in Simple Trifluoroethyl-Piperazine Analogs

The piperazin-2-one scaffold contains an amide carbonyl that serves as an additional hydrogen-bond acceptor (HBA), yielding a total HBA count of 5 for the free base form compared to only 2 HBA for 1-(2,2,2-trifluoroethyl)piperazine [1]. This carbonyl mimics the peptide bond carbonyl found in kinase hinge-binding motifs and factor Xa inhibitor pharmacophores, enabling hydrogen-bond acceptance from catalytic site residues [2]. The (3S)-isomer of the compound shows a LogD (pH 7.4) of -0.28, indicating that the piperazinone carbonyl moderates the lipophilicity-enhancing effect of the trifluoroethyl group—achieving a balance not attainable with trifluoroethyl-piperazine (LogP +0.61) [3].

Hydrogen bonding Target engagement Scaffold engineering Kinase inhibitor design

Predicted pKa Modulation by Trifluoroethyl Substitution Optimizes Ionization State for Physiological pH Range and CNS Penetration

The predicted pKa of the free base 1-(2,2,2-trifluoroethyl)piperazin-2-one is 7.36±0.20 , representing a significant reduction from the parent piperazine pKa of approximately 9.67 [1]. This ΔpKa of approximately -2.3 units is attributed to the combined electron-withdrawing effects of the trifluoroethyl group and the adjacent carbonyl. At physiological pH 7.4, this results in approximately 49% of the compound existing in the neutral (free base) form versus <1% for unsubstituted piperazine, substantially improving the fraction of membrane-permeable species available for passive diffusion across the blood-brain barrier [2]. The (3S)-isomer shows an even more modulated profile with an acid pKa of 10.98 (for the protonated amine) and LogD(pH 7.4) of -0.28 [3].

pKa modulation Ionization state CNS penetration Physicochemical optimization

Multi-Supplier Availability with Batch-Specific Analytical Documentation Enables QC-Controlled Procurement for GLP and Scale-Up Studies

The compound is available from multiple established suppliers with documented purity specifications: Fluorochem (UK) at 97% purity with product code F762201 and detailed SDS including LogP, HBA/HBD, and Fsp3 data ; Bidepharm (China) at 98% standard purity with batch-specific QC reports including NMR, HPLC, and GC ; and additional suppliers including CymitQuimica (Spain) and CalpacLab (USA) . Pricing ranges from approximately £49/100 mg to £427/1 g (Fluorochem, 2026) , with multi-gram quantities typically available on request. In contrast, the positional isomer 3-(2,2,2-trifluoroethyl)piperazin-2-one is less widely stocked and lacks comparable analytical documentation depth .

Supply chain Quality control GLP compliance Analytical certification

Optimal Application Scenarios for 1-(2,2,2-Trifluoroethyl)piperazin-2-one Hydrochloride Based on Demonstrated Differentiation Evidence


CNS Lead Optimization Programs Requiring Moderate Lipophilicity (LogP -0.3 to +0.5 Range) with Defined pKa for BBB Penetration

For CNS drug discovery programs targeting neurological or psychiatric indications, this compound provides an attractive building block that combines the piperazin-2-one scaffold (amenable to further N4-functionalization) with a trifluoroethyl group that shifts LogP to approximately -0.29 and pKa to ~7.36—both within the optimal CNS MPO range . The hydrochloride salt form facilitates direct use in parallel synthesis without additional salt-formation steps, while batch-specific QC ensures reproducible coupling yields across diverse amide bond-forming and N-arylation reactions .

Kinase Inhibitor Scaffold Engineering Where Piperazinone Carbonyl Serves as Hinge-Binding Motif Mimic

The piperazin-2-one carbonyl acts as a peptide bond carbonyl isostere, accepting hydrogen bonds from kinase hinge region residues—a design principle validated across factor Xa inhibitor series achieving sub-nanomolar IC50 values . The 1-position trifluoroethyl group simultaneously occupies hydrophobic pockets with enhanced affinity relative to methyl or ethyl substituents due to fluorine-induced hydrophobicity, while the free N4 position permits introduction of diverse P1/P2 pharmacophores for selectivity optimization . The compound's intermediate tPSA (32.3 Ų) and balanced LogD(pH 7.4) of approximately -0.28 ensure adequate permeability for intracellular kinase target engagement .

Peptidomimetic Synthesis Leveraging the Piperazin-2-one Core as a Conformationally Constrained Amino Acid Surrogate

Piperazin-2-ones are established scaffolds in peptidomimetic design, serving as conformationally restricted dipeptide mimetics that resist proteolytic degradation . The 1-(2,2,2-trifluoroethyl) substituent introduces fluorinated hydrophobicity without adding rotatable bonds (rotatable bond count = 1), maintaining conformational rigidity while enhancing metabolic stability through the strong C-F bond . The hydrochloride salt enables direct incorporation into solid-phase or solution-phase peptide coupling protocols without additional activation steps, and its high Fsp3 (0.833) aligns with modern medicinal chemistry preferences for increased molecular complexity .

Scale-Up Feasibility Studies and GLP Toxicology Batch Preparation Supported by Multi-Vendor Supply Chain Redundancy

With at least five independent suppliers across Europe, China, and North America offering defined purity grades (97-98%) with documented analytical QC, this compound presents lower procurement risk than single-source positional isomers or custom-synthesis-only analogs . The non-hygroscopic hydrochloride salt enables ambient-weight handling in standard laboratory environments, and the defined storage conditions (2-8°C, sealed) are compatible with GLP compound management SOPs . Bulk pricing (e.g., £427/g from Fluorochem) and availability in sizes from 100 mg to multi-gram quantities support progression from hit-to-lead through IND-enabling studies without changes in compound source or quality specification .

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